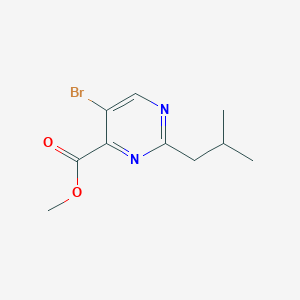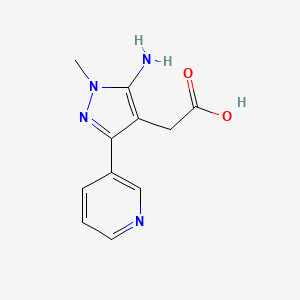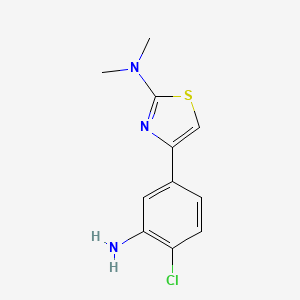
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a bromine atom at the 5th position, an isobutyl group at the 2nd position, and a methyl ester group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 2-isobutylpyrimidine-4-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-isobutylpyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidine derivatives.
Hydrolysis Products: 5-bromo-2-isobutylpyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of an isobutyl group.
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Methyl 5-bromo-2-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is unique due to the presence of the isobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications compared to its similar counterparts.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
methyl 5-bromo-2-(2-methylpropyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)4-8-12-5-7(11)9(13-8)10(14)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
GVGJUOZACHYREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)



